(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Overview
Description
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate: is a complex organic compound with a molecular formula of C22H37NO9 It is a derivative of glucopyranoside, featuring multiple acetyl and octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate typically involves the acetylation of glucopyranoside derivativesThe final step involves acetylation under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or to convert the compound into its corresponding alcohol derivatives.
Substitution: The acetyl and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying carbohydrate-protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetyl and octyl groups play a crucial role in binding to these targets, facilitating various biochemical processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
- Phenyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
- Hexyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Uniqueness
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate is unique due to its specific combination of acetyl and octyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWRBOCGIQFSER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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